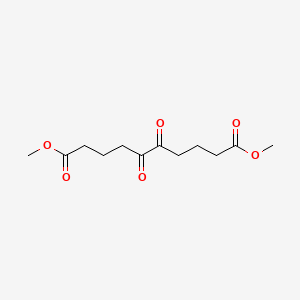
Dimethyl 5,6-dioxodecanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5,6-dioxodecanedioate typically involves the esterification of decanedioic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
Decanedioic acid+2MethanolAcid CatalystDimethyl 5,6-dioxodecanedioate+2Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common in these processes .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5,6-dioxodecanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines and alcohols can react with the ester groups under basic or acidic conditions.
Major Products
Oxidation: Oxidation can lead to the formation of decanedioic acid derivatives.
Reduction: Reduction typically yields diols.
Substitution: Substitution reactions can produce amides or esters, depending on the nucleophile used
Scientific Research Applications
Dimethyl 5,6-dioxodecanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and as a plasticizer in various industrial applications
Mechanism of Action
The mechanism of action of Dimethyl 5,6-dioxodecanedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release decanedioic acid and methanol, which can then participate in further biochemical pathways. The ketone groups can also interact with nucleophiles, leading to the formation of new chemical bonds and products .
Comparison with Similar Compounds
Similar Compounds
Dimethyl decanedioate: Similar in structure but lacks the ketone groups.
Dimethyl sebacate: Another ester of decanedioic acid, used in similar applications.
Dimethyl fumarate: Contains ester groups but has a different backbone structure.
Uniqueness
Dimethyl 5,6-dioxodecanedioate is unique due to the presence of both ester and ketone groups, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile compound in synthetic chemistry and industrial applications .
Properties
CAS No. |
141340-69-4 |
|---|---|
Molecular Formula |
C12H18O6 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
dimethyl 5,6-dioxodecanedioate |
InChI |
InChI=1S/C12H18O6/c1-17-11(15)7-3-5-9(13)10(14)6-4-8-12(16)18-2/h3-8H2,1-2H3 |
InChI Key |
NTISUCRWRQHCJW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCC(=O)C(=O)CCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















